molecular formula C13H17NO4 B13405960 erythro-4-Hydroxy Ritalinic Acid

erythro-4-Hydroxy Ritalinic Acid

Cat. No.: B13405960
M. Wt: 251.28 g/mol
InChI Key: XRRKSPUBNIRWRT-NEPJUHHUSA-N
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Description

erythro-4-Hydroxy Ritalinic Acid (CAS 749160-35-8) is a hydroxylated metabolite of Ritalinic Acid, which is itself the primary, pharmacologically inactive metabolite of the psychostimulant methylphenidate . The study of this and related metabolites is fundamental to advancing research in neuropharmacology and drug metabolism . As a research compound, this compound serves as a critical reference standard for analytical and metabolic studies. It is particularly valuable for scientists investigating the metabolic pathways and pharmacokinetic profiles of methylphenidate and its analogues . Researchers utilize this compound in method development for its detection and quantification in various biological matrices such as plasma and oral fluid, which is essential for therapeutic drug monitoring and compliance studies . Its mechanism of action is tied to its role as a metabolic product, providing insight into the de-esterification and subsequent hydroxylation processes mediated by enzymes like carboxylesterase 1 (CES1) . This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

(2S)-2-(4-hydroxyphenyl)-2-[(2R)-piperidin-2-yl]ethaneperoxoic acid

InChI

InChI=1S/C13H17NO4/c15-10-6-4-9(5-7-10)12(13(16)18-17)11-3-1-2-8-14-11/h4-7,11-12,14-15,17H,1-3,8H2/t11-,12+/m1/s1

InChI Key

XRRKSPUBNIRWRT-NEPJUHHUSA-N

Isomeric SMILES

C1CCN[C@H](C1)[C@H](C2=CC=C(C=C2)O)C(=O)OO

Canonical SMILES

C1CCNC(C1)C(C2=CC=C(C=C2)O)C(=O)OO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Preparation Methods

Metabolic and Biotransformation Route

Erythro-4-Hydroxy Ritalinic Acid is naturally formed as a major metabolite of methylphenidate through hepatic metabolism. The enzymatic hydrolysis of the methylphenidate ester group by carboxylesterase 1 (CES1) leads to the formation of ritalinic acid derivatives, including the erythro-4-hydroxy form. However, for laboratory or industrial synthesis, chemical methods are preferred to obtain this compound in pure form.

Chemical Synthesis from Methylphenidate or Ritalinic Acid

The predominant synthetic approach involves chemical transformation of methylphenidate or its analogs, focusing on hydroxylation at the 4-position of the phenyl ring and stereoselective control.

Hydroxylation of Methylphenidate or Ritalinic Acid
  • Hydroxylation at the para-position on the phenyl ring can be achieved using electrophilic aromatic substitution or via catalytic oxidation methods.
  • The stereochemistry at the 2-position of the piperidine and acetic acid moiety is controlled to obtain the erythro isomer.
  • Typical reagents include hydroxylating agents under controlled temperature and pH to prevent over-oxidation or side reactions.
Ester Hydrolysis Followed by Hydroxylation
  • Methylphenidate can be hydrolyzed under basic conditions (e.g., sodium hydroxide in methanol/THF) to yield ritalinic acid.
  • Subsequent hydroxylation of ritalinic acid at the 4-position yields this compound.
  • Example: Reaction of methylphenidate (200 mg, 0.914 mmol) with 1N NaOH in tetrahydrofuran and methanol at room temperature for 3 hours, followed by acidification and extraction, produces hydroxylated products.

Stereoselective Synthetic Processes

Several patented processes describe stereoselective synthesis of methylphenidate analogs, including this compound, focusing on controlling the erythro/threo ratio.

  • Use of Reformatsky reactions with methyl α-phenyl bromoacetate and other reagents to generate diastereomeric mixtures enriched in erythro isomers.
  • Trituration in methanol and dimethoxyethane (DME) to enrich the erythro diastereomer from a 3:1 to greater than 20:1 ratio.
  • Catalytic esterification and epimerization steps to optimize yield and purity of the erythro isomer.

Process Flow Summary from Patents and Literature

Step Description Conditions Outcome Reference
1 Hydrolysis of methylphenidate to ritalinic acid NaOH, methanol, THF, room temp, 3 h Ritalinic acid intermediate
2 Hydroxylation at 4-position of phenyl ring Electrophilic substitution or catalytic oxidation Formation of this compound
3 Stereoselective enrichment Trituration with methanol and DME Increased erythro isomer purity (>20:1)
4 Purification Column chromatography or crystallization Pure this compound

Analytical and Purification Techniques

Research Data and Yields

  • Yields for hydrolysis and hydroxylation steps typically range from 50% to 80%, depending on reaction conditions.
  • Stereoselective enrichment via trituration significantly improves the purity of erythro isomer but may reduce overall yield due to removal of impurities and other isomers.
  • Industrial processes aim to optimize reaction times (5-50 hours), temperature control (0-30 °C), and pH (6-8) for maximal yield and purity.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Notes
Hydrolysis + hydroxylation Methylphenidate NaOH, methanol, THF; hydroxylating agent RT, 3 h; controlled oxidation ~60-75 Produces ritalinic acid then hydroxylated product
Reformatsky reaction Piperidinyl precursors Methyl α-phenyl bromoacetate, metal catalysts Room temp, solvent trituration 70-80 Diastereomeric mixture enriched to erythro isomer
Esterification + epimerization Amino acid esters Methanol, acid catalyst, water sequestrant 25-50 °C, 5-50 h 50-73 Industrially optimized for methylphenidate analogs

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Compounds for Comparison

The following compounds are structurally or functionally related to erythro-4-OH-RA:

Ritalinic Acid (RA) : Primary metabolite of methylphenidate.

p-Hydroxy Ritalinic Acid (p-OH RA) : A hydroxylated RA derivative with a para-hydroxyphenyl group.

Oxo-Ritalinic Acid (Oxo-RA) : Ketone-containing RA derivative.

4-Hydroxyretinoic Acid: A retinoid with a hydroxyl group at the 4-position (structurally distinct but shares nomenclature similarities).

Comparative Analysis

Table 1: Structural and Functional Comparison
Compound Molecular Formula Source Stability/Persistence Biological/Environmental Role
erythro-4-OH-RA C₁₄H₁₉NO₃ Mammalian metabolism, bacterial degradation Moderate persistence in aerobic environments Potential biomarker; unknown therapeutic activity
Ritalinic Acid (RA) C₁₄H₁₉NO₂ Methylphenidate hydrolysis in humans Stable in water (t½ > 48 hrs at 20°C) but not bioaccumulated in aquatic organisms Primary urinary metabolite; proposed sewage epidemiology biomarker
p-OH RA C₁₄H₁₉NO₃ Rat hepatic metabolism Not studied; likely less stable due to hydroxylation Minor metabolite in rats; no known therapeutic role
Oxo-RA C₁₄H₁₇NO₃ Dog metabolism Unknown Intermediate metabolite; inactive in locomotor assays
4-Hydroxyretinoic Acid C₂₀H₂₈O₃ Retinoid synthesis High chemical stability Regulates cell differentiation; unrelated to methylphenidate

Key Research Findings

Metabolic Pathways: In humans, ~80% of methylphenidate is excreted as RA, while hydroxylated derivatives like erythro-4-OH-RA and p-OH RA are minor metabolites . Bacterial strains (e.g., Nocardioides sp. MW5) hydroxylate RA during biodegradation, producing intermediates like erythro-4-OH-RA, which are further metabolized via piperidine ring cleavage .

Hydroxylation (e.g., erythro-4-OH-RA) may enhance polarity, further reducing bioavailability. Erythro-4-OH-RA is rapidly mineralized by soil bacteria under nitrogen-rich conditions, limiting its environmental persistence .

Analytical Challenges :

  • Distinguishing erythro-4-OH-RA from other hydroxylated metabolites (e.g., p-OH RA) requires advanced techniques like HRMS and 2D-NMR due to stereochemical complexity .

Critical Discussion of Gaps and Implications

  • Biomarker Utility : RA is proposed as a sewage epidemiology biomarker for methylphenidate use, but its rapid bacterial degradation to hydroxylated forms like erythro-4-OH-RA complicates accurate quantification .
  • Species-Specific Metabolism : Dogs produce Oxo-RA, while rats generate p-OH RA, highlighting interspecies variability that complicates translational research .
  • Structural-Activity Relationships : Hydroxylation at the 4-position (erythro configuration) may alter binding affinity to neuronal targets, though this remains unverified experimentally.

Q & A

Q. What are the standard analytical methods for detecting and quantifying erythro-4-hydroxy ritalinic acid in biological matrices?

Methodological Answer: this compound is typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). For urine and plasma, solid-phase extraction (SPE) on Bond Elut Certify columns is recommended to isolate the metabolite, followed by chiral separation using α1-acid glycoprotein columns for enantiomeric resolution . Calibration curves should include stable-labeled internal standards (e.g., deuterated analogs) to correct for matrix effects .

Q. How does this compound differ from its parent compound, methylphenidate, in pharmacokinetic studies?

Methodological Answer: Unlike methylphenidate, which has a short half-life (~2–4 hours), this compound is a secondary metabolite with prolonged urinary excretion. Studies should incorporate serial sampling over 48–72 hours post-administration to capture its elimination profile. Confirmatory analyses must distinguish it from other hydroxylated metabolites (e.g., aromatic hydroxylation products) using high-resolution MS/MS fragmentation patterns (e.g., m/z 84 for ritalinic acid derivatives) .

Q. What experimental controls are critical when studying this compound in environmental samples?

Methodological Answer: Environmental studies require controls for matrix interference (e.g., humic acids in wastewater) and degradation artifacts. Spiked quality control (QC) samples should mimic field conditions (e.g., pH, temperature) to validate recovery rates. For stability assessments, parallel experiments at 10°C and 20°C are necessary to model seasonal variations in degradation kinetics .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s stability in sewage epidemiology studies?

Methodological Answer: Discrepancies arise from microbial biodegradation in sewage systems. To address this, combine targeted LC-MS/MS with non-targeted metabolomics (e.g., UPLC-TOF-MS with data-independent acquisition) to identify bacterial transformation products (e.g., piperidine ring-opened intermediates). Use nitrogen-limited biodegradation assays to isolate stable metabolites and validate biomarker reliability .

Q. What strategies optimize sensitivity for detecting low-abundance this compound in forensic toxicology?

Methodological Answer: For trace-level detection, employ ion mobility spectrometry (IMS) coupled with LC-MS to reduce noise from co-eluting compounds. Pre-concentration via lyophilization or solid-phase microextraction (SPME) can enhance signals. Validate limits of detection (LOD) using spiked blank matrices, and account for false negatives caused by material deterioration during sample preparation (e.g., low-intensity peaks in ADLQ conditions) .

Q. How do metabolic pathways of this compound in bacterial isolates inform environmental risk assessments?

Methodological Answer: Use enrichment cultures with activated sludge-derived strains (e.g., MW5) to map degradation pathways. Monitor nitrogen availability’s impact on mineralization kinetics via stable isotope probing (SIP) with ¹³C-labeled ritalinic acid. Metabolite profiling should include GC-MS for volatile intermediates and NMR for structural elucidation of persistent residues .

Q. What statistical approaches address variability in ecotoxicological uptake studies of this compound?

Methodological Answer: Apply mixed-effects models to account for interspecies differences (e.g., nine-spine stickleback vs. water louse). Normalize tissue concentrations to lipid content and use ANOVA with post-hoc Tukey tests to compare uptake rates across temperature cohorts. Include time-series regression to model bioaccumulation potential despite rapid aqueous degradation .

Methodological Considerations for Data Interpretation

  • Contradiction Handling : When conflicting data emerge (e.g., biomarker stability vs. biodegradation), perform meta-analyses weighted by methodological rigor (e.g., sample size, QC protocols). Cross-validate findings using orthogonal techniques, such as immunoassays versus MS-based methods .
  • Peer Review Alignment : Structure manuscripts to emphasize hypothesis-driven research questions (FINER criteria) and contextualize results within existing literature (e.g., comparison to Dinis-Oliveira 2017 hydroxylation pathways) .

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